Cas no 1185139-53-0 (4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride)

4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride
- 1185139-53-0
- N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylsulfonylbenzamide;hydrochloride
- N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- F2093-0133
- 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
- AKOS026681085
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- Inchi: 1S/C15H17N3O3S2.ClH/c1-18-8-7-12-13(9-18)22-15(16-12)17-14(19)10-3-5-11(6-4-10)23(2,20)21;/h3-6H,7-9H2,1-2H3,(H,16,17,19);1H
- InChI Key: PHGOEUWOANUGKC-UHFFFAOYSA-N
- SMILES: Cl.S1C(NC(C2C=CC(=CC=2)S(C)(=O)=O)=O)=NC2=C1CN(C)CC2
Computed Properties
- Exact Mass: 387.0478115g/mol
- Monoisotopic Mass: 387.0478115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 541
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2093-0133-30mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-10μmol |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-2mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-100mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2093-0133-2μmol |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-3mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-25mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-75mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2093-0133-20mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2093-0133-10mg |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride |
1185139-53-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride
Comprehensive Analysis of 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride (CAS No. 1185139-53-0)
In the rapidly evolving field of pharmaceutical chemistry, 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride (CAS No. 1185139-53-0) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, often referred to in abbreviated forms in research circles, belongs to the class of thiazolo[5,4-c]pyridine derivatives, which are increasingly studied for their bioactivity. Researchers and industry professionals frequently search for terms like "thiazolo pyridine derivatives," "sulfonyl benzamide compounds," and "CAS 1185139-53-0 applications," reflecting the growing interest in this molecule.
The molecular structure of 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride features a thiazolo[5,4-c]pyridine core, a methanesulfonyl group, and a benzamide moiety, making it a versatile candidate for drug discovery. Recent studies highlight its potential in modulating specific biological pathways, aligning with current trends in targeted therapy and precision medicine. Questions such as "How does CAS 1185139-53-0 interact with enzymes?" or "What are the synthetic routes for thiazolo pyridine derivatives?" are commonly explored in academic forums, underscoring the compound's relevance.
From a synthetic chemistry perspective, the preparation of 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride involves multi-step organic reactions, including cyclization, sulfonylation, and amide coupling. These processes are critical for achieving high purity and yield, which are essential for pharmacological evaluations. The compound's hydrochloride salt form enhances its solubility, a key factor in bioavailability—a topic frequently searched as "improving drug solubility with salt forms."
In the context of drug development, CAS 1185139-53-0 has been investigated for its potential in addressing unmet medical needs. Its mechanism of action, though still under study, may involve interactions with kinase enzymes or G-protein-coupled receptors (GPCRs), which are hotspots in contemporary research. Searches like "GPCR modulators 2024" or "kinase inhibitors for inflammatory diseases" often intersect with discussions about this compound, highlighting its interdisciplinary appeal.
Quality control and analytical characterization of 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride rely on advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with regulatory standards, a concern frequently voiced in queries like "HPLC methods for sulfonamide analysis." The compound's stability under various conditions is another area of interest, particularly for formulators seeking "excipient compatibility studies."
As the pharmaceutical industry shifts toward green chemistry, sustainable synthesis routes for thiazolo[5,4-c]pyridine derivatives are gaining traction. Researchers are exploring catalytic methods and solvent-free reactions to reduce environmental impact—a trend mirrored in searches like "green synthesis of heterocyclic compounds." This aligns with broader societal demands for eco-friendly drug production.
In summary, 4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride (CAS No. 1185139-53-0) represents a promising scaffold in medicinal chemistry. Its structural complexity, coupled with potential therapeutic applications, makes it a subject of ongoing research. By addressing common search queries and integrating contemporary scientific trends, this overview aims to provide a balanced, authoritative resource for professionals navigating this niche yet impactful domain.
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